1-(2-Aminopyrimidin-4-yl)ethanone
Overview
Description
1-(2-Aminopyrimidin-4-yl)ethanone is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity: A derivative of 1-(2-Aminopyrimidin-4-yl)ethanone, namely 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in the pharmaceutical industry (Wanjari, 2020).
Intermediate for Biologically Active Compounds: 1-(4-substituted-aminophenyl) ethanones and their derivatives, which include this compound, are critical intermediates for the synthesis of biologically and medicinally interesting systems (Salem, Helal, Alzahrani, & Gouda, 2021).
Gold-Catalyzed Synthesis for Pharmaceuticals: Gold-catalyzed [2+2+2] cycloaddition of ynamides with two discrete nitriles effectively forms monomeric 4-aminopyrimidines, providing excellent regioselectivity for pharmaceutical applications (Karad & Liu, 2014).
DNA Binding Activity: Novel Schiff base ligands derived from 2,6-diaminopyridine, which is structurally related to this compound, have shown DNA binding activity. These compounds are potential drug candidates for various diseases (Kurt, Temel, Atlan, & Kaya, 2020).
Antiviral Activity: Synthesized heterocyclic compounds related to this compound have demonstrated promising antiviral activity against HSV1, HAV-MBB, and other viruses (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Anti-Inflammatory and Analgesic Properties: Some derivatives like ethylhydrazono-3-oxobutanoate 12 show significant anti-inflammatory and analgesic properties, indicating potential for use in treating inflammatory diseases (Nofal, Fahmy, Zarea, & El-Eraky, 2011).
Safety and Hazards
Future Directions
The design of biologically active compounds based on isocytosine, which includes “1-(2-Aminopyrimidin-4-yl)ethanone”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
Properties
IUPAC Name |
1-(2-aminopyrimidin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKSEDDZHXZRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544317 | |
Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106157-82-8 | |
Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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